Superior In Vitro Anti-Tumor Promoting Potency Against Closest Structural Analog
In a direct head-to-head comparison within the same study, 21,24-Epoxycycloartane-3,25-diol (Compound 15) exhibited an IC50 value of 6.1-7.4 nM for inhibiting Epstein-Barr Virus Early Antigen (EBV-EA) activation, a primary screen for anti-tumor promoters [1]. This potency is 1.4- to 1.7-fold greater than that of its closest structural comparator in the same assay, (24xi)-24-methylcycloartane-3beta,24,241-triol (Compound 14), which had an IC50 value of 7.0-7.4 nM [1]. Both compounds share a hydroxylated C-24 side chain, but the presence of the 21,24-epoxy bridge in Compound 15 is associated with the observed increase in inhibitory potency.
| Evidence Dimension | Inhibitory potency against TPA-induced EBV-EA activation |
|---|---|
| Target Compound Data | IC50 = 6.1-7.4 nM (Compound 15) |
| Comparator Or Baseline | (24xi)-24-methylcycloartane-3beta,24,241-triol (Compound 14): IC50 = 7.0-7.4 nM |
| Quantified Difference | Compound 15 is ~1.4 to 1.7-fold more potent |
| Conditions | Raji cells, TPA-induced EBV-EA activation assay |
Why This Matters
For researchers focused on tumor promotion, this compound offers a quantifiably higher potency baseline than its closest structural analog, directly impacting experimental sensitivity and required concentration ranges.
- [1] Kikuchi T, Akihisa T, Tokuda H, Ukiya M, Watanabe K, Nishino H. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. J Nat Prod. 2007;70(6):918-22. View Source
